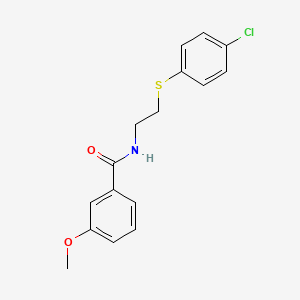
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the aromatic chlorophenyl group could introduce planarity into the structure, while the polar carboxamide and methoxy groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group might be involved in condensation or hydrolysis reactions. The chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like carboxamide and methoxy could increase its solubility in polar solvents .作用机制
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide is an enzyme that catalyzes the addition of a myristoyl group to the N-terminus of various proteins, including those involved in the survival and growth of mycobacteria. ML351 inhibits this compound by binding to the active site of the enzyme, preventing the myristoylation of these essential proteins. This leads to growth inhibition and cell death of mycobacteria.
Biochemical and Physiological Effects:
ML351 has been shown to have a high degree of selectivity for this compound, with little to no activity against other related enzymes. In addition, ML351 has demonstrated good pharmacokinetic properties, including oral bioavailability and good tissue distribution. ML351 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
One advantage of ML351 is its high degree of selectivity for N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide, which allows for specific targeting of mycobacteria without affecting other related enzymes. In addition, ML351 has good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of ML351 is that it has only been tested in preclinical studies, and further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for the research and development of ML351. One direction is to further optimize the chemical structure of ML351 to improve its potency and selectivity. Another direction is to evaluate the safety and efficacy of ML351 in clinical trials for the treatment of tuberculosis and leprosy. In addition, ML351 may also have potential applications in the treatment of cancer, and further studies are needed to explore this potential. Finally, ML351 may also be useful as a tool compound for studying the role of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide in various biological processes.
合成方法
The synthesis of ML351 involves the condensation of 3-methoxybenzoic acid with 2-aminoethanethiol hydrochloride, followed by the reaction with 4-chlorobenzyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain ML351 in high yield and purity.
科学研究应用
ML351 has been extensively studied for its potential therapeutic applications in the treatment of infectious diseases caused by mycobacteria, including tuberculosis and leprosy. Inhibition of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-3-methoxybenzenecarboxamide by ML351 has been shown to disrupt the myristoylation of essential proteins in mycobacteria, leading to growth inhibition and cell death. In addition, ML351 has also shown promise in the treatment of cancer, as this compound has been implicated in the progression and metastasis of various types of cancer.
安全和危害
属性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-4-2-3-12(11-14)16(19)18-9-10-21-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEOIZFBJGSWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

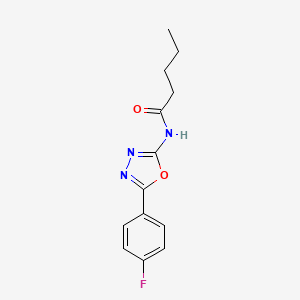
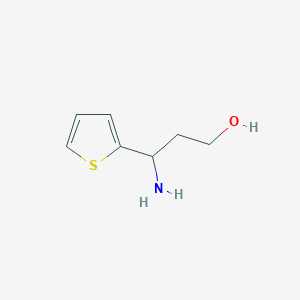

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2622693.png)
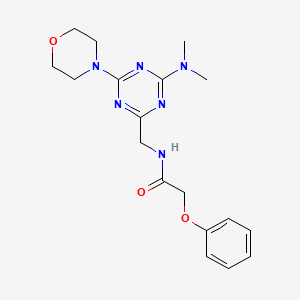
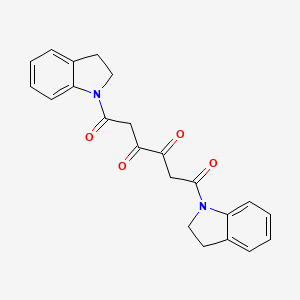
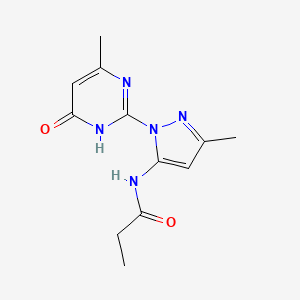
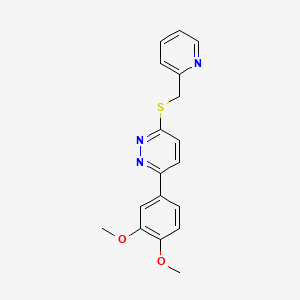
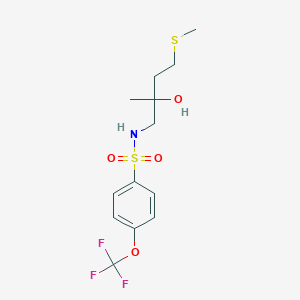
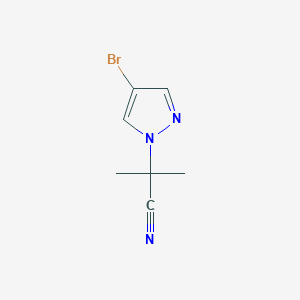
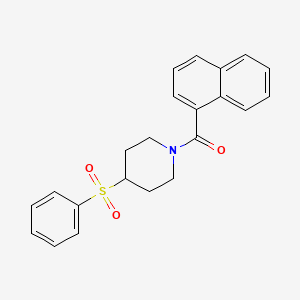

![tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2622707.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2622710.png)